molecular formula C10H14O2 B1329538 2,7-Dimethylocta-3,5-diyne-2,7-diol CAS No. 5929-72-6

2,7-Dimethylocta-3,5-diyne-2,7-diol

Cat. No. B1329538
CAS RN: 5929-72-6
M. Wt: 166.22 g/mol
InChI Key: CKVWIEREOYIKNC-UHFFFAOYSA-N
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Description

The compound 2,7-Dimethylocta-3,5-diyne-2,7-diol is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs or functional groups, which can provide insights into the chemistry of diynes and dimethylated compounds. For instance, the paper titled "Manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene" explores the reactivity of a dimethylated diene, which could be structurally related to the target compound.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of dimethyl-1,5-cyclooctadiene (DMCOD) is achieved through the Ni-catalyzed dimerization of isoprene, which results in a mixture of isomers . This method could potentially be adapted for the synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol by altering the starting materials or reaction conditions to incorporate the diyne functionality.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy . For instance, the structure of a bis(μ-beta-diketonato)bis((1,2,5,6-eta)-1,5-dimethyl-1,5-cyclooctadiene)disilver complex was elucidated, revealing a dinuclear complex with specific bonding patterns . Similarly, the structure of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane was confirmed by X-ray diffraction . These methods could be applied to determine the molecular structure of 2,7-Dimethylocta-3,5-diyne-2,7-diol.

Chemical Reactions Analysis

The reactivity of dimethylated compounds and diynes can be inferred from the reactions described in the papers. For example, the manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene demonstrate the reactivity of the double bonds in the presence of radicals . This information could be relevant when considering the reactivity of the diyne moiety in 2,7-Dimethylocta-3,5-diyne-2,7-diol.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 2,7-Dimethylocta-3,5-diyne-2,7-diol. For instance, the electronic properties and energy band gap of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane were analyzed using DFT, indicating lower kinetic stability and more reactivity . The molecular electrostatic potential map also highlighted electron-rich reactive sites, which could be a consideration for the target compound's reactivity profile.

Scientific Research Applications

Application Summary

The compound “2,7-Dimethylocta-3,5-diyne-2,7-diol” crystallizes to produce a range of inclusion compounds, the crystals of which exhibit elastic flexibility .

Method of Application

In an attempt to tailor the Young’s modulus of the system, substitution of guest species, using both polar and apolar compounds, was carried out . Analysis of crystal structures revealed that little interaction takes place between guest molecules, or between host and guest .

Results and Outcomes

Ultimately, little difference in elasticity was observed, regardless of the included guest species . Hydrogen bonding in the host framework is concluded to be the determining factor in crystal flexibility . A relationship was identified between the change in elasticity and thermal expansion of the crystals . As the bending axis of a crystal expands in length, the Young’s modulus decreases . Thus, for crystals exhibiting positive thermal expansion, elasticity is reduced as temperature is decreased . Conversely, for a material displaying negative thermal expansion, decrease in temperature was found to produce an increase in elasticity .

Preparation of Diacetylenic Derived Compounds

Application Summary

“2,7-Dimethyl-3,5-octadiyn-2,7-diol” is used in the preparation of diacetylenic derived compounds related to the natural product falcarindiol .

Synthesis of 3-But-1-en-3-ynyl Ethers

Application Summary

The addition of 1,2:5,6-di–isopropylidene-α–glucofuranose to 2,7-dimethylocta-3,6-diyne-2,7-diol results in a mixture of - (3) and - (4) 3-but-1-en-3-ynyl ethers .

Method of Application

The specific method involves the addition of 1,2:5,6-di–isopropylidene-α–glucofuranose to 2,7-dimethylocta-3,6-diyne-2,7-diol. This results in a mixture of - (3) and - (4) 3-but-1-en-3-ynyl ethers, which are then separated and partially hydrogenated to give the corresponding dienyl ethers .

Preparation of Diacetylenic Derived Compounds

Application Summary

“2,7-Dimethyl-3,5-octadiyn-2,7-diol” is used in the preparation of diacetylenic derived compounds related to the natural product falcarindiol .

Synthesis of 3-But-1-en-3-ynyl Ethers

Application Summary

The addition of 1,2:5,6-di–isopropylidene-α–glucofuranose to 2,7-dimethylocta-3,6-diyne-2,7-diol results in a mixture of - (3) and - (4) 3-but-1-en-3-ynyl ethers .

Method of Application

The specific method involves the addition of 1,2:5,6-di–isopropylidene-α–glucofuranose to 2,7-dimethylocta-3,6-diyne-2,7-diol. This results in a mixture of - (3) and - (4) 3-but-1-en-3-ynyl ethers, which are then separated and partially hydrogenated to give the corresponding dienyl ethers .

properties

IUPAC Name

2,7-dimethylocta-3,5-diyne-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVWIEREOYIKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC#CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208015
Record name 2,7-Dimethylocta-3,5-diyne-2,7-diol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylocta-3,5-diyne-2,7-diol

CAS RN

5929-72-6
Record name 2,7-Dimethyl-3,5-octadiyne-2,7-diol
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Record name 2,7-Dimethylocta-3,5-diyne-2,7-diol
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Record name 2,7-Dimethylocta-3,5-diyne-2,7-diol
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Record name 2,7-dimethylocta-3,5-diyne-2,7-diol
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Record name 2,7-Dimethylocta-3,5-diyne-2,7-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
CX Bezuidenhout - 2011 - scholar.sun.ac.za
2,7-dimethylocta-3,5-diyne-2,7-diol forms inclusion complexes with various guests molecules, where the guest molecules are polar-ordered. A Cambridge Structural Database (CSD) …
Number of citations: 3 scholar.sun.ac.za
JB Armitage, ERH Jones, MC Whiting - Journal of the Chemical …, 1951 - pubs.rsc.org
… It was characterised by condensation with acetone through its Grignard derivative, whereby the crystalline 2 : 7-dimethylocta-3 : 5-diyne-2 : 7-diol was obtained in 62% yield. When 1 : 4-…
Number of citations: 60 pubs.rsc.org
RJ Tedeschi, AE Brown - The Journal of Organic Chemistry, 1964 - ACS Publications
Notes 2051 July, 1964 presumed to be formed from further hydroboration of 4-chloro-l-butene. This was prevented by hydroborat-ing at—25 to—30 over 12 hr. and hydrolysis of the …
Number of citations: 20 pubs.acs.org
A Sarkar, S Okada, H Nakanishi… - Helvetica chimica …, 1999 - Wiley Online Library
A simple and convenient way for the preparation of symmetrical diarylbutadiynes 5 with improved yields is reported (Scheme 2). The reaction time is drastically reduced using this …
Number of citations: 20 onlinelibrary.wiley.com
A SARKAR, P Sekher, MB Kamath, L BHAGWAT… - 1991 - dspace.library.iitb.ac.in
2-Thienylacetylene (4a) and 3-thienylacetylene (4b) have been synthesised via the corresponding alkynols, 2-methylbut-3-yn-4-(2'-thienyl)-2-ol (3a) and 2-methylbut-3-yn-4-(3'-thionyl)-…
Number of citations: 6 dspace.library.iitb.ac.in
GO Lloyd - 2006 - scholar.sun.ac.za
Inclusion and porosity properties of the following supramolecular solid-state hosts were investigated: • 2,7-dimethylocta-3,5-diyne-2,7-diol • 2-methyl-6-phenylhexa-3,5-diyn-2-ol • Dianin…
Number of citations: 1 scholar.sun.ac.za
R Ahmad, F Sondheimer, BCL Weedon… - Journal of the Chemical …, 1952 - pubs.rsc.org
… Soc, 1949, 71, 4140; Raphael and Sondheimer, /., 1950, 3185 ; Bharucha and Weedon, forthcoming publication) and of 2 : 7-dimethylocta-3 : 5-diyne-2 : 7-diol to the diene glycol (…
Number of citations: 16 pubs.rsc.org
IN Domnin, LA Remizova, GL Starova… - Russian journal of …, 2009 - Springer
3-Dipolar addition was investigated of 2-azidoethanol to diyne glycols containing primary or tertiary hydroxyethyl groups at the system of triple bonds. This reaction provided exclusively …
Number of citations: 12 link.springer.com
S David, J Eustache, A Lubineau - Journal of the Chemical Society …, 1974 - pubs.rsc.org
The addition of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (2) to 2,7-dimethylocta-3,6-diyne-2,7-diol (1) gave a mixture of cis-(3) and trans-(4) 3-but-1-en-3-ynyl ethers, which were …
Number of citations: 18 pubs.rsc.org
JG Cannon, LE Johnson, JP Long… - Journal of Medicinal …, 1974 - ACS Publications
Some new analogs of hexamethonium, based upon l, 6-diammonium-2, 4-hexadiyne, in which the interquaternary distance is known with some degree of certainty, were prepared to …
Number of citations: 5 pubs.acs.org

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